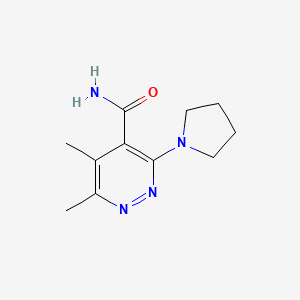![molecular formula C11H14F3NO B1423088 {2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine CAS No. 1250624-05-5](/img/structure/B1423088.png)
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine
Descripción general
Descripción
“{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine”, also known as TMA-2, is a research chemical that belongs to the substituted amphetamine class of compounds. It has a CAS Number of 1250624-05-5 and a molecular weight of 233.23 . The IUPAC name for this compound is 2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy group and a trifluoromethyl group attached to the phenyl ring.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Biomarkers for Investigating Tobacco and Cancer
Research indicates that human urinary carcinogen metabolites, including those from tobacco, offer valuable insights into the links between tobacco use and cancer. These biomarkers, derived from various carcinogens found in tobacco smoke, are crucial for understanding exposure levels and the metabolic processes involved in carcinogenesis. The analysis of these metabolites has been instrumental in evaluating the risks associated with tobacco products and environmental tobacco smoke exposure (Hecht, 2002).
2. Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites
The estrogen metabolite 2-methoxyestradiol has been examined for its potential protective effects against estrogen-induced cancers. This research explores the biochemical pathways through which estrogen and its metabolites, including 2-methoxy derivatives, influence tumorigenesis and angiogenesis. The findings suggest that understanding the metabolism of estrogens and their derivatives could lead to new strategies for cancer prevention (Zhu & Conney, 1998).
3. Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) reaction of vegetable oils, catalyzed by rhodium, demonstrates the potential of using amines and derivatives for synthesizing bio-based compounds with industrial applications. This approach highlights the versatility of amines in creating functionalized compounds for use in polymer chemistry and as bio-based surfactants, emphasizing the importance of catalytic processes in green chemistry (Vanbésien et al., 2018).
4. Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been studied for the degradation of nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional treatment methods. Research in this area focuses on the effectiveness of AOPs in breaking down recalcitrant compounds, offering insights into potential environmental remediation techniques. Such studies are crucial for developing cleaner and more efficient methods to handle pollutants in water and soil (Bhat & Gogate, 2021).
Mecanismo De Acción
The presence of a methoxy group (OCH3) and a phenyl group (C6H5) in the compound could also influence its properties and behavior. Methoxy groups are often used in medicinal chemistry to improve the solubility of compounds, while phenyl groups can contribute to the binding affinity of compounds to their targets by forming π-π interactions .
Propiedades
IUPAC Name |
2-methoxy-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-10(7-16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYOKIOAFOIIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)


![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)







